Methyl 3-(4-boronobenzamido)propionate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-boronobenzamido)propionate is C11H14BNO5 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of Methyl 3-(4-boronobenzamido)propionate is 251.04356 g/mol . The IUPAC name is {4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl}boronic acid .Scientific Research Applications
- This compound could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .
- Methyl 3-(4-boronobenzamido)propionate could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
Thermophysical Property Datafile
Free Radicals Thermodynamic Data
Quantum Tools for IR Spectra Interpretation
- This compound could potentially be used in the field of gene editing . The boron atom in the compound could interact with certain enzymes involved in gene editing, potentially enhancing their activity .
- The outcomes of such research could potentially include the development of more efficient gene-editing techniques. However, the specific results would depend on the particular research project .
Gene Editing
Safety And Hazards
properties
IUPAC Name |
[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXSDVUSUSOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656879 | |
Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-boronobenzamido)propionate | |
CAS RN |
957034-76-3 | |
Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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